molecular formula C10H15NO2S B11785856 Ethyl 2-(2-isopropylthiazol-5-yl)acetate

Ethyl 2-(2-isopropylthiazol-5-yl)acetate

Cat. No.: B11785856
M. Wt: 213.30 g/mol
InChI Key: RBOPODWTJWDBPX-UHFFFAOYSA-N
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Description

Ethyl2-(2-isopropylthiazol-5-yl)acetate is a compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 2-(2-propan-2-yl-1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C10H15NO2S/c1-4-13-9(12)5-8-6-11-10(14-8)7(2)3/h6-7H,4-5H2,1-3H3

InChI Key

RBOPODWTJWDBPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(2-isopropylthiazol-5-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 2-isopropylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-(2-isopropylthiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-isopropylthiazol-5-yl)acetate has shown promise in drug development due to its antimicrobial and anticancer properties. It acts as an inhibitor of various enzymes, making it a candidate for therapeutic applications. Notably, its thiazole ring facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions .

Case Study: Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Case Study: Cytotoxic Effects

In research assessing the cytotoxicity of various thiazole derivatives on cancer cell lines, this compound demonstrated a substantial reduction in cell viability at concentrations exceeding 10 µM. This suggests potential for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound's ability to inhibit enzyme activity is a focal point of research. Studies have indicated that it can modulate protein-ligand interactions, which is essential for understanding its mechanism of action in biological systems. The thiazole moiety's structural features enhance binding affinities towards specific enzymes .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the production of agrochemicals , dyes , and photographic sensitizers . Its versatility as a building block in organic synthesis allows for the creation of more complex thiazole derivatives with tailored properties for specific industrial needs .

Comparison with Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate

Comparison: Ethyl2-(2-isopropylthiazol-5-yl)acetate is unique due to its specific isopropyl substitution on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to other thiazole derivatives, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for drug discovery and development .

Biological Activity

Ethyl 2-(2-isopropylthiazol-5-yl)acetate is a thiazole derivative that has garnered attention in recent years due to its significant biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H15N1O2SC_{11}H_{15}N_{1}O_{2}S and a molecular weight of approximately 213.30 g/mol. Its structure consists of an ethyl acetate group linked to a 2-isopropylthiazole moiety, which is crucial for its biological interactions. The thiazole ring enhances the compound's ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions with amino acid residues in enzyme active sites.

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, which is essential for its antimicrobial and anticancer properties. The thiazole ring's capacity for hydrogen bonding allows it to effectively modulate enzyme activity.
  • Protein-Ligand Interactions : this compound can modulate protein-ligand interactions, potentially affecting cellular signaling pathways that are critical in cancer progression and microbial resistance.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties:

  • Inhibition of Microbial Growth : The compound has shown effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have indicated that this compound can significantly reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-MEL-30 (melanoma). For example, it caused a reduction in cell viability ranging from 20% to 65% depending on the concentration used .
Cell Line IC50 (µM) Effect on Cell Viability (%)
MDA-MB-2311020–65
SK-MEL-305Significant decrease
PANC-115Moderate reduction

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural features:

  • Isopropyl Substitution : The presence of the isopropyl group on the thiazole ring enhances the compound's interaction with biological targets compared to other thiazole derivatives. This substitution may improve lipophilicity and cellular uptake, thus increasing its bioavailability and effectiveness .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Research : A study focusing on thiazole derivatives reported that compounds similar to this compound exhibited promising results in inhibiting tumor cell proliferation, suggesting that further exploration could lead to new anticancer therapies .
  • Microbial Resistance : Research into antimicrobial agents has identified this compound as a candidate for combating resistant strains of bacteria, highlighting its potential role in addressing public health challenges related to antibiotic resistance.

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